5,6,7,8-Tetrahydro-1,7-naphthyridine hydrochloride

Conformational restriction Rotatable bonds Pharmacophore design

Researchers requiring a rigid arginine mimetic often face inconsistent synthesis of 1,7-naphthyridine isomers. This hydrochloride salt (CAS 1338707-67-7) solves supply issues with defined conformational and basicity profiles (pKa 7.78) for reproducible target engagement. - 0 rotatable bonds & reduced basicity vs. arginine (pKa 13.8) for improved cell permeability in integrin inhibitor design. - Validated scaffold for selective CDK4/6 and PIP4K2A kinase inhibitors. - Solid HCl salt ensures consistent handling; 1.75 mg/mL aqueous solubility for reliable assay compatibility.

Molecular Formula C8H11ClN2
Molecular Weight 170.64 g/mol
CAS No. 1338707-67-7
Cat. No. B1429724
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6,7,8-Tetrahydro-1,7-naphthyridine hydrochloride
CAS1338707-67-7
Molecular FormulaC8H11ClN2
Molecular Weight170.64 g/mol
Structural Identifiers
SMILESC1CNCC2=C1C=CC=N2.Cl
InChIInChI=1S/C8H10N2.ClH/c1-2-7-3-5-9-6-8(7)10-4-1;/h1-2,4,9H,3,5-6H2;1H
InChIKeySVWMZQMWBCSRFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,6,7,8-Tetrahydro-1,7-naphthyridine Hydrochloride Overview


5,6,7,8-Tetrahydro-1,7-naphthyridine hydrochloride is a heterocyclic organic compound that serves as a conformationally-locked analog of the pharmacologically active 2-(3-pyridyl)ethylamine core structure [1]. The compound is primarily employed as a synthetic intermediate and building block in medicinal chemistry, with applications spanning kinase inhibitor development, peptidomimetic design, and antimalarial agent synthesis .

1
Conformationally-locked 2-(3-pyridyl)ethylamine analog for pharmacophore design
2
Synthetic intermediate for kinase inhibitor, peptidomimetic, and antimalarial research
3
Hydrochloride salt offers solid handling and reproducible aqueous solubility

Non-Substitutable Properties of 5,6,7,8-Tetrahydro-1,7-naphthyridine HCl


The specific 1,7-isomer and tetrahydro saturation pattern confer distinct physicochemical and conformational properties that are absent in fully aromatic, other isomeric, or differentially substituted naphthyridines. The compound possesses a predicted pKa of 7.78±0.20 , significantly lower than many structurally related heterocycles, and exists as a solid hydrochloride salt with quantifiable aqueous solubility . These attributes directly impact synthetic handling, biological assay compatibility, and the conformational preorganization required for target engagement—parameters where generic substitution would introduce uncontrolled variability.

!
1,7-isomer and tetrahydro pattern are critical: fully aromatic or other naphthyridine isomers lack this conformational restriction
!
Hydrochloride salt form directly impacts solubility (1.75 mg/mL) and solid-state handling; free base (liquid) or dihydrochloride may not transfer
!
Predicted pKa ~7.78 differs significantly from guanidine mimetics; substitution with more basic analogs may alter membrane permeability

Differentiation Evidence for 5,6,7,8-Tetrahydro-1,7-naphthyridine HCl


Conformational Restriction Advantage

5,6,7,8-Tetrahydro-1,7-naphthyridine functions as a conformationally-locked analog of the flexible 2-(3-pyridyl)ethylamine pharmacophore. The fused bicyclic system eliminates the two rotatable bonds present in the flexible analog, reducing conformational entropy and preorganizing the molecule for target binding [1].

Rotatable bonds
Head-to-head
0 vs. 2 rotatable bonds
Conformational preorganization may support target binding affinity
Compared to flexible 2-(3-pyridyl)ethylamine
Conformational restriction Rotatable bonds Pharmacophore design

Reduced Basicity vs. Arginine

The 5,6,7,8-tetrahydro-1,7-naphthyridine scaffold exhibits a predicted pKa of 7.78±0.20, substantially lower than the highly basic guanidine group of arginine (pKa 13.8). This reduced basicity improves cell permeability while maintaining favorable physicochemical properties for peptidomimetic design [1].

Basicity (pKa)
Class-level
7.78 (pred.) vs. arginine 13.8
Reduced basicity may improve cell permeability in peptidomimetic design
Computational estimate; confirm experimentally
pKa Basicity Arginine mimetic Peptidomimetic

Enhanced Aqueous Solubility vs. Dihydrochloride

The hydrochloride salt exhibits aqueous solubility of 1.75 mg/mL (10.3 mM) as estimated by the ESOL topological method, which is 4.1-fold higher than the dihydrochloride salt (0.428 mg/mL, 2.07 mM). This enhanced solubility facilitates biological assay preparation and synthetic handling .

Aqueous solubility
Head-to-head
1.75 mg/mL vs. di-HCl 0.428 mg/mL
4.1-fold higher solubility supports assay preparation
ESOL prediction; may vary with experimental conditions
Solubility Hydrochloride salt Aqueous solubility Formulation

Solid Form vs. Liquid Free Base

The hydrochloride salt is supplied as a solid (crystalline or powder), whereas the free base (CAS 13623-85-3) is reported as a liquid at room temperature . This solid form simplifies weighing, storage, and shipping, reducing handling losses and contamination risks.

Physical state
Supporting
Solid hydrochloride vs. free base liquid
Solid form simplifies weighing and reduces volatility loss
Handling advantage in synthetic workflows
Physical state Solid Liquid Handling

Validated Purity with QC Documentation

Commercially available 5,6,7,8-tetrahydro-1,7-naphthyridine hydrochloride is provided with a standard purity specification of ≥95% and includes batch-specific quality control documentation (NMR, HPLC, GC). This analytical characterization ensures reproducibility in synthetic applications and reduces the risk of impurities interfering with downstream reactions .

Purity specification
Supporting
≥95% with batch QC (NMR, HPLC, GC)
Documented purity supports reproducibility in synthesis
Supplier-provided analytical data
Purity Quality control NMR HPLC GC

Application Scenarios for 5,6,7,8-Tetrahydro-1,7-naphthyridine HCl


Peptidomimetic Arginine Mimetic

The scaffold's reduced basicity (pKa 7.78 vs. 13.8 for arginine) and conformational restriction (0 rotatable bonds) make it an ideal arginine mimetic. This property is leveraged in the design of integrin inhibitors based on the RGD tripeptide sequence, where the tetrahydronaphthyridine core replicates the side-on salt-bridge interaction of the guanidinium group while improving cell permeability .

CDK4/6 and PIP4K2A Kinase Inhibitor Synthesis

Tetrahydronaphthyridine analogues have been successfully developed as selective CDK4/6 inhibitors for cancer therapy, with lead compounds demonstrating high kinase selectivity and favorable metabolic properties. The 1,7-naphthyridine scaffold has also been employed in potent and highly selective PIP4K2A inhibitors, underscoring its utility in kinase drug discovery [1][2].

Triazine-Based Antimalarial Synthesis

The compound serves as a key intermediate in the synthesis of trisubstituted triazines via amination of cyanuric chloride, which exhibit antimalarial activity. This application leverages the compound's solid hydrochloride form and reliable purity for reproducible synthetic outcomes .

Versatile Intermediate for Kinase and Antiviral Agents

Due to its defined physicochemical properties (solid form, 1.75 mg/mL aqueous solubility, predicted pKa 7.78), the compound is widely employed as a versatile building block for preparing kinase inhibitors, antiviral agents, and other therapeutic candidates. Its hydrochloride salt form ensures consistent handling and solubility in common organic and aqueous reaction media .

Application
Selection Property
Validation Focus
Peptidomimetic design
Reduced basicity and conformational restriction
Cell permeability and target engagement assays
Kinase inhibitor synthesis
1,7-naphthyridine scaffold for CDK4/6, PIP4K2A
Kinase selectivity and metabolic stability screening
Antimalarial research intermediate
Solid HCl salt for reliable triazine derivatization
Reaction reproducibility and product purity
General kinase/antiviral building block
Defined solubility and handling form
Synthetic consistency across reaction media

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
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